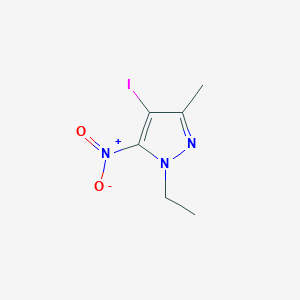

1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole

Description

Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical Research

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, forms the core of a versatile class of organic compounds. mdpi.com The unique electronic properties and the ability to substitute at various positions on the ring have made pyrazole derivatives indispensable in numerous scientific disciplines. nih.gov In medicinal chemistry, the pyrazole scaffold is a privileged structure, appearing in a wide range of pharmaceuticals. nih.govmdpi.com Notable examples include anti-inflammatory drugs, analgesics, and anticancer agents. mdpi.com The ability of the pyrazole ring to act as a bioisostere for other functional groups allows for the fine-tuning of pharmacological properties.

Beyond pharmaceuticals, pyrazole derivatives are crucial in the agrochemical industry, where they are utilized as herbicides, insecticides, and fungicides. globalresearchonline.net Their diverse biological activities stem from their ability to interact with various biological targets. In the realm of material science, pyrazoles are investigated for their applications in the development of dyes, fluorescent probes, and ligands for catalysis. globalresearchonline.net The adaptability of the pyrazole ring system ensures its continued relevance and exploration in modern chemical research. researchgate.net

Overview of the 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole Scaffold in Organic Synthesis

The compound this compound represents a highly functionalized pyrazole scaffold. Each substituent on the pyrazole ring—an ethyl group at the 1-position, an iodo group at the 4-position, a methyl group at the 3-position, and a nitro group at the 5-position—imparts specific reactivity and potential for further chemical transformations. The ethyl group at the N1 position provides stability and influences the solubility of the molecule. The methyl group at C3 can affect the electronic properties of the ring.

The true synthetic utility of this scaffold lies in the presence of the iodo and nitro groups. The iodine atom at the C4 position is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. arkat-usa.orgresearchgate.net This allows for the introduction of a wide range of carbon-based substituents, enabling the construction of complex molecular architectures. The nitro group at the C5 position is a strong electron-withdrawing group, which can influence the reactivity of the pyrazole ring and can also be reduced to an amino group, providing another point for functionalization. This multi-functional nature makes this compound a potentially valuable building block in organic synthesis.

Historical Context of Halogenated and Nitrated Pyrazoles

The exploration of pyrazole chemistry dates back to the late 19th century, with the term "pyrazole" being coined by Ludwig Knorr in 1883. mdpi.comwikipedia.org The fundamental synthesis of the pyrazole ring was established by Hans von Pechmann in 1898. wikipedia.org Early work focused on understanding the basic reactivity of the pyrazole ring, including its propensity for electrophilic substitution. globalresearchonline.net

The introduction of halogen and nitro groups onto the pyrazole ring has been a subject of study for many decades. Halogenation of pyrazoles, typically occurring at the 4-position, was initially investigated to understand the aromatic character of the pyrazole ring. globalresearchonline.netacs.org Over time, the synthetic utility of halogenated pyrazoles as precursors for more complex molecules became apparent. researchgate.net Similarly, the nitration of pyrazoles has a long history, with early studies focusing on the directing effects of existing substituents on the incoming nitro group. nih.govacs.org Nitropyrazoles have been extensively studied, not only as synthetic intermediates but also for their applications in energetic materials. nih.govresearchgate.net The development of methods for the selective introduction of iodo and nitro groups has been crucial for expanding the synthetic toolbox available to organic chemists working with pyrazole systems.

Research Gaps and Future Directions for this compound

Despite the broad interest in substituted pyrazoles, a detailed survey of the scientific literature reveals a significant research gap concerning the specific compound this compound. While its constituent functional groups are well-studied in the context of pyrazole chemistry, there is a lack of published research detailing the synthesis, characterization, and application of this particular molecule.

This scarcity of information presents several opportunities for future research. A primary focus should be the development and optimization of a reliable synthetic route to this compound. This would likely involve a multi-step sequence, potentially starting from a simpler pyrazole precursor and sequentially introducing the required substituents.

Once a synthetic route is established, a thorough investigation of its reactivity would be warranted. This could include exploring its utility in various cross-coupling reactions via the iodo group and probing the reactivity of the nitro group for transformations into other functional groups.

Furthermore, the potential applications of this scaffold in medicinal chemistry, agrochemistry, and material science remain unexplored. Screening for biological activity or investigating its properties as a ligand or functional material could unveil novel applications. The combination of a reactive iodine atom and a modifiable nitro group on a stable pyrazole core suggests that this compound could be a valuable and versatile tool for the synthesis of new and complex molecules. Future research in this area would contribute to the broader understanding of substituted pyrazole systems and could lead to the discovery of novel compounds with significant practical applications.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-iodo-3-methyl-5-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8IN3O2/c1-3-9-6(10(11)12)5(7)4(2)8-9/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKAYBSJCLXDMGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)I)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Development for 1 Ethyl 4 Iodo 3 Methyl 5 Nitro 1h Pyrazole

Precursor Synthesis and Building Block Strategies

The construction of the pyrazole (B372694) ring is the foundational step in the synthesis of 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole. A common and effective method for forming the pyrazole core is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. scispace.com For the target molecule, a plausible precursor would be a substituted 1,3-diketone that can provide the methyl group at the 3-position.

5-aminopyrazoles are also versatile precursors in the synthesis of fused pyrazoloazines and can be adapted for the synthesis of substituted pyrazoles. beilstein-journals.org Their synthesis often involves the condensation of a β-ketonitrile with hydrazine.

Regioselective Functionalization of the Pyrazole Ring

The precise placement of the ethyl, iodo, methyl, and nitro groups on the pyrazole ring is a significant challenge due to the potential for the formation of constitutional isomers. The order of the functionalization steps is crucial for achieving the desired regiochemistry.

The introduction of an iodine atom at the 4-position of the pyrazole ring is typically achieved through electrophilic iodination. The C4 position of the pyrazole ring is generally susceptible to electrophilic attack. cdnsciencepub.com Various iodinating agents and conditions can be employed to achieve this transformation. A green and practical method for the 4-iodination of pyrazoles utilizes iodine in the presence of hydrogen peroxide in water. researchgate.net Another efficient method involves the use of cadmium(II) acetate (B1210297) to mediate the iodination. researchgate.net For pyrazoles with specific substituents, such as a trifluoromethyl group, ceric ammonium (B1175870) nitrate (B79036) (CAN) can be used to induce iodination with elemental iodine, affording the 4-iodo derivatives in a highly regioselective manner. rsc.orgrsc.org

Table 1: Reagents for Regioselective Iodination of Pyrazoles

| Reagent System | Position of Iodination | Reference |

| I₂ / H₂O₂ in water | 4-position | researchgate.net |

| I₂ / Cadmium(II) acetate | 4-position | researchgate.net |

| I₂ / Ceric Ammonium Nitrate (CAN) | 4-position | rsc.orgrsc.org |

The nitration of pyrazoles can be a complex reaction, with the position of nitration being highly dependent on the reaction conditions and the substituents already present on the ring. nih.gov Nitration of pyrazoles can occur at either a nitrogen or a carbon atom. nih.gov For the synthesis of C-nitropyrazoles, a common method involves the nitration of the pyrazole ring using a mixture of nitric acid and sulfuric acid. rsc.org The presence of activating or deactivating groups on the pyrazole ring will influence the regioselectivity of the nitration. In some cases, nitration can lead to a mixture of isomers. mdpi.com For instance, the nitration of 1-phenylpyrazole (B75819) with nitric acid in acetic anhydride (B1165640) occurs selectively at the 4-position. cdnsciencepub.com However, under different conditions, such as with mixed acids, nitration can occur on the phenyl ring. cdnsciencepub.com

The introduction of the ethyl group at the N1 position of the pyrazole ring is a key step. N-alkylation of unsymmetrical pyrazoles can lead to a mixture of two regioisomers. mdpi.compublish.csiro.au The regioselectivity of N-alkylation is influenced by several factors, including the nature of the alkylating agent, the base used, the solvent, and the steric and electronic properties of the substituents on the pyrazole ring. publish.csiro.au Traditional methods for N-alkylation often involve the use of an alkyl halide in the presence of a base. semanticscholar.org To achieve higher regioselectivity, alternative methods have been developed. For example, sterically bulky α-halomethylsilanes have been used as masked methylating reagents to achieve highly selective N1-methylation of pyrazoles. acs.org Biocatalytic approaches using engineered enzymes have also shown promise for achieving unprecedented regioselectivity in pyrazole alkylation. nih.govthieme-connect.com

Table 2: Methods for N-Alkylation of Pyrazoles

| Alkylating Agent/Method | Key Features | Reference |

| Alkyl Halide / Base | Traditional method, may result in isomeric mixtures. | semanticscholar.org |

| α-Halomethylsilanes | High regioselectivity for N1-alkylation. | acs.org |

| Engineered Enzymes | High regioselectivity, biocatalytic approach. | nih.govthieme-connect.com |

The methyl group at the 3-position is often incorporated from the initial building blocks used to construct the pyrazole ring. For example, the use of a β-diketone with a methyl group at the appropriate position in the condensation reaction with hydrazine will directly lead to a 3-methylpyrazole (B28129). If the pyrazole core is synthesized without the methyl group, subsequent C-methylation can be challenging and may lack regioselectivity. Therefore, incorporating this substituent from the start is a more strategic approach.

Multi-Step Synthesis Pathways

Given the need for regiocontrol, a multi-step synthesis is the most logical approach for preparing this compound. The order of the functionalization steps is critical to the success of the synthesis. A plausible synthetic sequence could begin with the formation of a 3-methylpyrazole precursor. This could be followed by a sequence of iodination, nitration, and N-alkylation reactions.

For example, one possible route could involve:

Synthesis of 3-methyl-1H-pyrazole: This can be achieved through the condensation of a suitable 1,3-dicarbonyl precursor with hydrazine.

Regioselective Iodination: The 3-methyl-1H-pyrazole can then be iodinated at the 4-position using one of the methods described above.

Regioselective Nitration: The resulting 4-iodo-3-methyl-1H-pyrazole would then be nitrated. The directing effects of the existing methyl and iodo groups would need to be carefully considered to achieve nitration at the 5-position.

N-Ethylation: The final step would be the ethylation of the N1-position of the 4-iodo-3-methyl-5-nitro-1H-pyrazole. This step would also require careful control to ensure selective alkylation at the desired nitrogen atom.

The development of a successful multi-step synthesis requires careful optimization of each step to maximize yield and regioselectivity, often involving the screening of different reagents and reaction conditions. scispace.com Continuous flow synthesis has also been reported as a versatile method for the multi-step preparation of pyrazole products. scispace.com

Sequential Halogenation, Nitration, and Alkylation Approaches

A common and versatile strategy for synthesizing polysubstituted pyrazoles involves the stepwise functionalization of a simpler pyrazole precursor. For the target molecule, a logical starting point is 3-methyl-1H-pyrazole. The synthesis plan must carefully consider the order of reactions—iodination, nitration, and ethylation—as the directing effects of the existing substituents influence the position of subsequent additions.

A plausible synthetic pathway is outlined as follows:

C4-Iodination: The pyrazole ring is activated towards electrophilic substitution, with the C4 position being the most nucleophilic and sterically accessible site. The first step involves the regioselective iodination of 3-methyl-1H-pyrazole. Various reagents can accomplish this, such as iodine in the presence of an oxidizing agent (e.g., hydrogen peroxide, nitric acid, or potassium iodate) or iodine monochloride (ICl). nih.govresearchgate.net The use of an I₂/H₂O₂ system in water represents a green and practical method, generating water as the only by-product. researchgate.net This step yields 4-iodo-3-methyl-1H-pyrazole.

N1-Ethylation: The subsequent step is the alkylation of the pyrazole nitrogen. Introducing the ethyl group before nitration is often preferred to avoid potential side reactions on the acidic N-H proton under harsh nitrating conditions. This can be achieved by reacting 4-iodo-3-methyl-1H-pyrazole with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent such as DMF. Phase-transfer catalysis provides an alternative solvent-free method that can lead to high yields of N-alkylated products. researchgate.net This reaction produces the intermediate, 1-ethyl-4-iodo-3-methyl-1H-pyrazole.

C5-Nitration: The final step is the introduction of the nitro group. With positions N1, C3, and C4 occupied, the only remaining position for electrophilic substitution is C5. The nitration is typically carried out using strong nitrating agents, such as a mixture of fuming nitric acid and concentrated sulfuric acid, or 100% nitric acid. researchgate.net The reaction conditions, particularly temperature, must be carefully controlled to prevent decomposition and side reactions. This step converts 1-ethyl-4-iodo-3-methyl-1H-pyrazole into the final product, this compound. A similar strategy involving iodination followed by nitration has been successfully used to synthesize 1-methyl-3,4,5-trinitropyrazole. researchgate.net

Cyclocondensation Reactions in the Formation of the Pyrazole Core

An alternative approach involves constructing the pyrazole ring from acyclic precursors, a method famously established by the Knorr pyrazole synthesis. chemhelpasap.comjk-sci.com This strategy involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

To form the 1-ethyl-3-methyl-pyrazole core, the required precursors would be:

Ethylhydrazine: This provides the N1-ethyl group and one of the ring's nitrogen atoms.

Acetylacetone (2,4-pentanedione): This 1,3-dicarbonyl compound provides the carbon backbone and the C3-methyl group.

The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. jk-sci.comslideshare.net Typically, the reaction is carried out in a protic solvent like ethanol (B145695) with a catalytic amount of acid, such as acetic acid. chemhelpasap.com

This specific reaction yields 1-ethyl-3,5-dimethyl-1H-pyrazole. To arrive at the target compound via this route, the resulting pyrazole would still require subsequent selective C4-iodination and C5-nitration, replacing the C5-methyl group. Direct synthesis from a pre-functionalized 1,3-dicarbonyl is synthetically challenging; therefore, the cyclocondensation approach is primarily used to build the core, which is then functionalized as described in the sequential approach.

Optimization of Reaction Conditions

The efficiency, yield, and purity of the synthesized this compound are highly dependent on the careful optimization of reaction conditions for each synthetic step.

Catalyst Systems for Specific Functionalizations

Each step in the synthesis can be influenced by the choice of catalyst.

Cyclocondensation (Knorr Synthesis): This reaction is typically catalyzed by a Brønsted acid. A catalytic amount of a weak acid like acetic acid is sufficient to facilitate the condensation and subsequent dehydration steps. chemhelpasap.com

Iodination: While iodination can proceed without a catalyst, the use of certain systems can enhance efficiency and selectivity. For reactions involving molecular iodine, an oxidizing agent is required to generate the electrophilic iodine species in situ. Alternatively, Lewis acids can be used to activate the iodine source. Ceric ammonium nitrate (CAN) has been shown to mediate highly regioselective C4-iodination of pyrazoles. nih.gov

N-Alkylation: Phase-transfer catalysts (PTCs), such as quaternary ammonium salts, are effective in promoting alkylation under heterogeneous solid-liquid conditions, often eliminating the need for a solvent. researchgate.net For alkylations using less reactive electrophiles like trichloroacetimidates, a Brønsted acid catalyst such as camphorsulfonic acid (CSA) is effective. mdpi.comsemanticscholar.org

Nitration: The nitration of the pyrazole ring is catalyzed by a strong protic acid, most commonly concentrated sulfuric acid. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. nih.govmasterorganicchemistry.com

Solvent Effects and Temperature Control

The choice of solvent and the precise control of temperature are critical for maximizing yield and minimizing side product formation.

| Synthetic Step | Typical Solvents | Typical Temperature Range | Rationale and Observations |

| Iodination | Water, Dichloromethane (B109758) (DCM), Toluene (B28343) | 0 °C to Room Temperature | Green iodination using I₂/H₂O₂ proceeds efficiently in water. researchgate.net Reactions with PhICl₂/NH₄SCN have shown toluene to be the optimal solvent at 0 °C. beilstein-journals.org |

| N-Alkylation | Dimethylformamide (DMF), Dichloromethane (DCM), Solvent-free | Room Temperature to 140 °C | DMF is a common polar aprotic solvent for reactions with alkyl halides. google.com Acid-catalyzed alkylations often favor nonpolar solvents like DCM. mdpi.com Phase-transfer catalysis can be performed without solvent at elevated temperatures. |

| Nitration | Concentrated H₂SO₄, Fuming H₂SO₄ (Oleum) | 0 °C to 100 °C | The reaction is highly exothermic and often requires initial cooling. Careful heating may be necessary to drive the reaction to completion, but higher temperatures increase the risk of polysubstitution and degradation. Optimal temperatures for similar nitrations have been found to be 80-83 °C. researchgate.net |

| Cyclocondensation | Ethanol, Propanol, Acetic Acid | Room Temperature to 100 °C | Protic solvents like ethanol are standard. The reaction is often heated to reflux to ensure complete dehydration to the aromatic pyrazole. chemhelpasap.com |

Yield Enhancement and Side Product Mitigation

A primary challenge in polysubstituted pyrazole synthesis is controlling regioselectivity to avoid the formation of undesired isomers.

Regiocontrol in Electrophilic Substitution: The inherent electronic properties of the pyrazole ring direct initial electrophilic attack to the C4 position. arkat-usa.org Once the C4 position is substituted with an iodo group, and the N1 position with an ethyl group, the subsequent nitration is strongly directed to the C5 position, which is the only remaining activated position on the ring. Following a logical, stepwise functionalization sequence is the most critical factor in mitigating isomeric side products.

Control of N-Alkylation: In unsymmetrical pyrazoles, alkylation can occur at either of the two ring nitrogen atoms. However, starting with a symmetric N-H pyrazole (3-methyl-1H-pyrazole) or functionalizing it symmetrically at C4 first (4-iodo-3-methyl-1H-pyrazole) ensures that only one N-alkylation product is possible.

Optimizing Reagent Stoichiometry: Using the correct molar ratios of reagents is crucial. For instance, in the iodination step, using an excess of the iodinating agent could lead to di-iodination, while insufficient reagent will result in incomplete conversion. Careful monitoring of the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for timely quenching of the reaction once the starting material is consumed, preventing over-reaction and degradation. google.com

Purification and Isolation Techniques for this compound

The isolation and purification of the final product from the reaction mixture is a multi-step process designed to remove unreacted starting materials, reagents, catalysts, and any side products.

Aqueous Workup: Following the completion of the reaction, the crude mixture is typically subjected to an aqueous workup. This involves diluting the reaction mixture with an organic solvent immiscible with water, such as dichloromethane or ethyl acetate, and washing it with water or brine to remove water-soluble impurities. If the reaction was conducted in strong acid (e.g., nitration), the solution is first carefully neutralized with a base like sodium bicarbonate. For reactions involving iodine, a wash with a reducing agent solution, such as sodium thiosulfate, is used to remove any residual iodine. nih.gov

Solvent Removal: After the organic layer is separated and dried over an anhydrous salt like magnesium sulfate or sodium sulfate, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. acs.org

Crystallization: If the crude product is a solid and of sufficient purity, crystallization can be an effective purification method. This involves dissolving the crude material in a minimum amount of a hot solvent or solvent mixture and allowing it to cool slowly. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solution. The pure crystals are then collected by filtration.

Column Chromatography: For complex mixtures or when crystallization is ineffective, column chromatography is the most common and powerful purification technique. The crude product is loaded onto a stationary phase, typically silica (B1680970) gel, and a mobile phase (a solvent or a mixture of solvents, such as hexane (B92381) and ethyl acetate) is passed through the column. arkat-usa.org Components of the mixture separate based on their differing affinities for the stationary and mobile phases. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound. researchgate.net

The final purity of this compound is typically confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Advanced Structural Elucidation and Spectroscopic Characterization of 1 Ethyl 4 Iodo 3 Methyl 5 Nitro 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, it is possible to map the connectivity and spatial relationships of atoms within a molecule. For 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a definitive structural assignment.

¹H NMR Spectral Analysis and Proton Environment

The proton NMR (¹H NMR) spectrum provides information about the different types of protons and their immediate electronic surroundings. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the ethyl and methyl groups attached to the pyrazole (B372694) ring.

The ethyl group protons are expected to appear as a quartet and a triplet. The methylene (B1212753) protons (-CH2-) adjacent to the pyrazole nitrogen would be deshielded and are predicted to resonate as a quartet in the range of δ 4.0-4.5 ppm. This splitting pattern arises from the coupling with the three neighboring protons of the methyl group. The terminal methyl protons (-CH3) of the ethyl group would, in turn, appear as a triplet at approximately δ 1.3-1.6 ppm, due to coupling with the two methylene protons.

The methyl group attached to the C3 position of the pyrazole ring is expected to produce a singlet in the ¹H NMR spectrum, as it has no adjacent protons to couple with. Its chemical shift is anticipated to be in the region of δ 2.4-2.7 ppm. The deshielding effect of the aromatic pyrazole ring and the adjacent nitro group influences this chemical shift.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ethyl (-CH2-) | 4.0 - 4.5 | Quartet (q) |

| Ethyl (-CH3) | 1.3 - 1.6 | Triplet (t) |

| Methyl (C3-CH3) | 2.4 - 2.7 | Singlet (s) |

¹³C NMR Spectral Analysis and Carbon Skeletal Assignments

The carbon-13 NMR (¹³C NMR) spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

The pyrazole ring carbons are expected to resonate in the aromatic region of the spectrum. The C3 and C5 carbons, being directly attached to nitrogen and a nitro group respectively, would be significantly deshielded. The C3 carbon, bearing the methyl group, is predicted to appear around δ 145-155 ppm. The C5 carbon, substituted with the strongly electron-withdrawing nitro group, would be even further downfield, likely in the δ 150-160 ppm range. The C4 carbon, bearing the iodine atom, is expected to have a chemical shift in the range of δ 80-90 ppm, a characteristic region for carbons bonded to iodine.

The ethyl group carbons will show two distinct signals. The methylene carbon (-CH2-) attached to the pyrazole nitrogen is expected at around δ 45-55 ppm, while the terminal methyl carbon (-CH3) would be found further upfield, typically in the δ 14-18 ppm region. The methyl carbon at the C3 position is predicted to have a chemical shift in the range of δ 10-15 ppm.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C3 | 145 - 155 |

| C4 | 80 - 90 |

| C5 | 150 - 160 |

| Ethyl (-CH2-) | 45 - 55 |

| Ethyl (-CH3) | 14 - 18 |

| C3-CH3 | 10 - 15 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the methylene and methyl protons of the ethyl group, showing a cross-peak between the quartet and the triplet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbons to which they are attached. For instance, it would link the methylene proton quartet to the corresponding methylene carbon signal and the ethyl's methyl proton triplet to its carbon signal. Similarly, the C3-methyl proton singlet would correlate with its respective carbon signal.

The methylene protons of the ethyl group showing a correlation to the C5 carbon of the pyrazole ring.

The C3-methyl protons showing correlations to the C3 and C4 carbons of the pyrazole ring.

¹⁵N NMR Investigations for Nitrogen Atom Characterization

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, provides direct information about the electronic environment of the nitrogen atoms. For this compound, three distinct nitrogen signals would be expected.

The two pyrazole ring nitrogens would have different chemical shifts. The N1 nitrogen, bonded to the ethyl group, is expected to resonate in a different region compared to the N2 nitrogen. Based on data for similar pyrazole systems, their chemical shifts could be anticipated in the range of δ -150 to -250 ppm (relative to nitromethane).

The nitrogen of the nitro group (-NO2) would exhibit a characteristic chemical shift significantly downfield, typically in the range of δ -10 to +20 ppm.

Predicted ¹⁵N NMR Data

| Nitrogen Atom | Predicted Chemical Shift (δ, ppm, relative to CH₃NO₂) |

| N1 (Pyrazole) | -150 to -250 |

| N2 (Pyrazole) | -150 to -250 |

| N (Nitro) | -10 to +20 |

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: Characteristic Functional Group Vibrations (Nitro, Pyrazole Ring)

The IR spectrum of this compound would be dominated by absorptions corresponding to the vibrations of the nitro group and the pyrazole ring.

The nitro group is characterized by two strong and distinct stretching vibrations:

Asymmetric N-O stretch: This typically appears in the region of 1500-1560 cm⁻¹.

Symmetric N-O stretch: This is found at a lower frequency, generally in the 1335-1385 cm⁻¹ range.

The pyrazole ring vibrations would give rise to a series of bands in the fingerprint region of the spectrum. Characteristic C=N and C=C stretching vibrations within the aromatic ring are expected in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the ethyl and methyl groups would be observed in the 2850-3000 cm⁻¹ range. The C-I stretching vibration is expected at lower frequencies, typically below 600 cm⁻¹, and may be difficult to observe with standard instrumentation.

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (-NO₂) | Symmetric Stretch | 1335 - 1385 |

| Pyrazole Ring | C=N, C=C Stretch | 1400 - 1600 |

| Alkyl C-H | Stretch | 2850 - 3000 |

X-ray Crystallography of this compound

Analysis of Molecular Conformation and Tautomerism in the Solid State

For N-substituted pyrazoles such as this compound, annular tautomerism is not possible due to the presence of the ethyl group on the N1 nitrogen, which "fixes" the tautomeric form. Therefore, in the solid state, the compound is expected to exist solely as the 1-ethyl isomer without contributions from other tautomers.

The conformation of the molecule in the solid state would be determined by the spatial arrangement of its substituents to minimize steric strain. The pyrazole ring itself is planar. The primary conformational flexibility arises from the orientation of the ethyl and nitro groups.

Ethyl Group Conformation: The ethyl group attached to the N1 position can rotate around the N1-C(ethyl) bond. In the solid state, it would likely adopt a conformation that minimizes steric hindrance with the adjacent C5-nitro group. The specific torsion angles would be influenced by crystal packing forces.

Nitro Group Orientation: The nitro group at the C5 position is a planar group. Its orientation relative to the pyrazole ring is a key conformational feature. There is likely to be some degree of twisting around the C5-N(nitro) bond to alleviate steric clashes with the N1-ethyl group and the C4-iodo substituent. The degree of this torsion is influenced by a balance between steric repulsion and the electronic effects of π-conjugation between the nitro group and the pyrazole ring. In many nitro-substituted aromatic and heteroaromatic systems, the nitro group is often found to be twisted out of the ring plane.

Without experimental data, a hypothetical data table of key dihedral angles can be conceptualized, which would be populated by results from a crystal structure determination.

Interactive Data Table: Hypothetical Dihedral Angles for this compound

| Atoms Defining Dihedral Angle | Expected Angle (°) | Notes |

| C(ethyl)-N1-C5-N(nitro) | 10 - 30 or 150 - 170 | Represents the relative orientation of the ethyl and nitro groups. |

| C5-N1-C(ethyl)-C(methyl) | ~60, 180, or ~300 | Describes the staggered conformation of the ethyl group. |

| C4-C5-N(nitro)-O(nitro) | 0 - 20 | Indicates the degree of planarity or twisting of the nitro group relative to the pyrazole ring. |

Note: These values are purely illustrative and would require experimental verification.

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The crystal packing of this compound would be governed by a combination of intermolecular forces. The absence of traditional hydrogen bond donors (like N-H) suggests that other interactions will play a dominant role in the supramolecular assembly.

Hydrogen Bonding: While classical N-H···N or O-H···N hydrogen bonds are absent, weak C-H···O interactions are highly probable. The hydrogen atoms of the ethyl and methyl groups can act as weak donors, forming contacts with the oxygen atoms of the nitro group on neighboring molecules. These interactions, although individually weak, can collectively contribute significantly to the stability of the crystal lattice.

Halogen Bonding: A prominent interaction expected in the crystal structure is halogen bonding. The iodine atom at the C4 position is a strong halogen bond donor due to its size, polarizability, and the presence of an electron-withdrawing pyrazole ring. The iodine atom can form directional interactions with Lewis basic sites on adjacent molecules. The most likely halogen bond acceptors in this molecule are the oxygen atoms of the nitro group or the N2 nitrogen of the pyrazole ring. The C-I···O(nitro) and C-I···N(pyrazole) interactions are well-documented in other halogenated nitro-aromatic compounds and pyrazoles, respectively. The strength of these interactions generally increases with the polarizability of the halogen, making iodine a particularly effective halogen bond donor.

π-π Stacking: The electron-deficient nature of the nitro-substituted pyrazole ring might allow for π-π stacking interactions. These interactions would likely involve offset arrangements of the pyrazole rings of adjacent molecules to minimize electrostatic repulsion and maximize attractive dispersion forces.

A summary of these potential interactions is provided in the table below.

Interactive Data Table: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Expected Distance/Geometry | Significance in Crystal Packing |

| Weak Hydrogen Bonding | C-H (ethyl, methyl) | O (nitro) | H···O distance: 2.2 - 2.8 Å | Contributes to lattice stability |

| Halogen Bonding | C4-I | O (nitro) or N2 (pyrazole) | I···O/N distance < sum of van der Waals radii; C-I···O/N angle ≈ 180° | Likely a dominant, structure-directing interaction |

| π-π Stacking | Pyrazole Ring (π-system) | Pyrazole Ring (π-system) | Interplanar distance: 3.3 - 3.8 Å | Potentially contributes to layered or stacked structures |

| Dipole-Dipole | Molecular Dipole | Molecular Dipole | Antiparallel or offset alignment of molecules | Important for overall molecular arrangement |

Further elucidation of the advanced structural features of this compound awaits its synthesis and detailed characterization by single-crystal X-ray diffraction.

Computational and Theoretical Investigations of 1 Ethyl 4 Iodo 3 Methyl 5 Nitro 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations provide deep insights into molecular structure, energetics, and spectroscopic properties, offering a predictive framework where experimental data is scarce.

Density Functional Theory (DFT) has become a principal method for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. For 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole, a DFT study, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in determining its optimized molecular geometry.

A hypothetical DFT-calculated geometry for a related nitropyrazole derivative is presented in Table 1 to illustrate the expected structural parameters.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for a Substituted Nitropyrazole. (Note: This data is illustrative and based on typical values for substituted pyrazoles.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| N1-N2 | 1.35 | - |

| N2-C3 | 1.33 | - |

| C3-C4 | 1.42 | - |

| C4-C5 | 1.38 | - |

| C5-N1 | 1.37 | - |

| C4-I | 2.10 | - |

| C5-N(nitro) | 1.45 | - |

| N1-C(ethyl) | 1.48 | - |

| C3-C(methyl) | 1.51 | - |

| N1-N2-C3 | 111.0 | - |

| N2-C3-C4 | 106.0 | - |

| C3-C4-C5 | 108.0 | - |

| C4-C5-N1 | 105.0 | - |

| C5-N1-N2 | 110.0 | - |

Ab initio methods, while often more computationally intensive than DFT, can provide highly accurate energetic and spectroscopic data. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed to calculate the heat of formation and vibrational frequencies of this compound.

The calculated vibrational frequencies would be crucial for interpreting its infrared (IR) and Raman spectra. Key vibrational modes would include the N-O stretching frequencies of the nitro group (typically appearing in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions), the C-I stretching frequency (expected at lower wavenumbers), and various C-H and C-N stretching and bending modes of the pyrazole (B372694) ring and its substituents. Theoretical calculations on dinitropyrazoles have demonstrated good agreement between computed and experimental vibrational frequencies, lending confidence to this approach. researchgate.net

Furthermore, ab initio methods are valuable for calculating electronic excitation energies, which correspond to UV-Visible absorption spectra. The electronic transitions in this molecule would likely involve π-π* transitions within the pyrazole ring and n-π* transitions associated with the nitro group. The presence of the iodo and nitro groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyrazole.

Electronic Structure Analysis

The arrangement and energies of molecular orbitals, along with the distribution of electron density, are fundamental to understanding a molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. doi.org

For this compound, the HOMO is expected to be localized primarily on the pyrazole ring, with some contribution from the iodine atom's lone pairs. The LUMO is anticipated to be predominantly located on the nitro group and the pyrazole ring, reflecting the strong electron-withdrawing nature of the nitro group. The presence of both the iodo and nitro groups, which are strong electron-withdrawing substituents, is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted pyrazole. This would likely result in a relatively small HOMO-LUMO gap, suggesting that the molecule could be chemically reactive.

Table 2 provides representative HOMO, LUMO, and energy gap values for some substituted pyrazole derivatives from computational studies, which can serve as a basis for estimating the properties of the title compound.

Table 2: Representative Frontier Molecular Orbital Energies (in eV) for Substituted Pyrazole Derivatives from DFT Calculations. (Data is illustrative and sourced from studies on various pyrazole derivatives.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) |

| (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole derpharmachemica.com | -5.89 | -2.13 | 3.76 |

| Ethyl 1-(3-nitrophenyl)-5-phenyl-3-((4-(trifluoromethyl)phenyl)carbamoyl)-1H-pyrazole-4-carboxylate bohrium.com | -6.97 | -2.83 | 4.14 |

| A generic nitropyrazole derivative (hypothetical) | -7.5 to -8.5 | -3.0 to -4.0 | 3.5 to 5.5 |

The distribution of electron density in a molecule is crucial for understanding its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP map is expected to show a significant region of negative electrostatic potential (typically colored red or yellow) around the oxygen atoms of the nitro group, indicating their high electronegativity and propensity to act as hydrogen bond acceptors. The region around the iodine atom is also of interest. While halogens are generally electronegative, larger halogens like iodine can exhibit a region of positive electrostatic potential on their outermost surface along the C-I bond axis, known as a "sigma-hole." This positive region can engage in halogen bonding, a type of non-covalent interaction. nih.gov The hydrogen atoms of the ethyl and methyl groups will exhibit positive electrostatic potential (blue regions), making them potential hydrogen bond donors. The pyrazole ring itself will have a complex distribution of charge, influenced by the interplay of all its substituents.

Conformational Analysis and Potential Energy Surfaces

The presence of the N-ethyl group introduces conformational flexibility to the this compound molecule. The rotation around the N1-C(ethyl) single bond will lead to different conformers with varying energies.

A conformational analysis would involve systematically rotating the ethyl group and calculating the energy at each rotational angle to generate a potential energy surface. This would reveal the most stable conformer(s) and the energy barriers between them. It is generally expected that the most stable conformation will be one that minimizes steric hindrance between the ethyl group and the adjacent substituents on the pyrazole ring, particularly the nitro group at the C5 position. The ethyl group is likely to adopt a staggered conformation relative to the pyrazole ring to alleviate steric strain. While specific studies on the conformational preferences of 1-ethylpyrazoles are not abundant, general principles of conformational analysis of N-alkylated heterocycles can be applied. iu.edu.sa The energy barriers for rotation around the N-C bond are expected to be relatively low, suggesting that the molecule may be conformationally flexible at room temperature.

Rotational Barriers of Substituents (Ethyl, Methyl, Nitro)

The rotation of the ethyl, methyl, and nitro groups attached to the pyrazole ring is associated with specific energy barriers. These barriers are influenced by steric hindrance and electronic effects arising from the substituents and the pyrazole ring itself. Computational methods, such as Density Functional Theory (DFT), are instrumental in calculating these rotational energy profiles.

Ethyl Group: The rotation around the C-C single bond of the ethyl group and the C-N bond connecting it to the pyrazole ring will have distinct rotational barriers. The barrier for the terminal methyl group rotation within the ethyl substituent is generally low, typically in the range of 2-5 kcal/mol. However, the rotation of the entire ethyl group relative to the pyrazole ring is expected to have a higher barrier due to steric interactions with the adjacent nitro and methyl groups.

Methyl Group: The rotational barrier of the methyl group at the C3 position is influenced by its interaction with the adjacent iodo and the N-ethyl group. This barrier is typically in the range of 1-3 kcal/mol for methyl groups attached to heterocyclic rings.

Nitro Group: The rotation of the nitro group at the C5 position is a critical factor in determining the molecule's electronic properties and stability. The rotation around the C-N bond is subject to significant electronic effects, including resonance with the pyrazole ring, and steric hindrance from the adjacent N-ethyl group. The rotational barrier for a nitro group on a pyrazole ring can be substantial, often exceeding 10 kcal/mol, due to the partial double bond character of the C-N bond.

Illustrative Rotational Barriers for Substituents in a Substituted Pyrazole

| Substituent | Bond of Rotation | Estimated Rotational Barrier (kcal/mol) |

|---|---|---|

| Ethyl (terminal CH3) | C-C | 2 - 5 |

| Ethyl (entire group) | N-C | 5 - 10 |

| Methyl | C-C | 1 - 3 |

Note: These values are estimations based on typical rotational barriers for similar functional groups on heterocyclic compounds and are not specific experimental or calculated values for this compound.

Stability of Molecular Conformations

The orientation of the ethyl group is particularly important. It can adopt conformations where the terminal methyl group is pointing towards or away from the nitro group. Similarly, the nitro group can be oriented in the plane of the pyrazole ring to maximize conjugation or twisted out of the plane to alleviate steric strain. The most stable conformation will likely involve a compromise between these competing factors. Quantum mechanical calculations can identify the global minimum energy conformation and the energies of other, less stable conformers.

Hypothetical Relative Energies of Different Conformations

| Conformer | Dihedral Angle (N-N-C-C of Ethyl) | Dihedral Angle (C4-C5-N-O of Nitro) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | ~60° | ~0° | 0.0 (Global Minimum) |

| B | ~180° | ~0° | 1.5 |

| C | ~60° | ~90° | 5.0 |

Note: This table presents hypothetical data to illustrate the concept of conformational stability. The actual values would require specific computational analysis.

Computational Prediction of Spectroscopic Parameters (NMR, IR, Raman)

Computational chemistry provides a powerful means to predict the spectroscopic properties of molecules, which can be invaluable for their characterization. nih.govresearchgate.net

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. mdpi.com For this compound, the predicted shifts would be influenced by the electron-withdrawing effects of the nitro and iodo groups and the electronic nature of the pyrazole ring.

IR and Raman Spectroscopy: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational frequency calculations can predict the vibrational spectrum, including the frequencies and intensities of the absorption bands. nih.gov This allows for the assignment of specific vibrational modes to the observed spectral features. Key predicted vibrational frequencies for this molecule would include the N-O stretching modes of the nitro group, C-H stretching modes of the ethyl and methyl groups, and various vibrational modes of the pyrazole ring.

Predicted Spectroscopic Data

| Spectroscopic Technique | Key Predicted Features |

|---|---|

| ¹H NMR | Signals for ethyl protons (quartet and triplet), methyl protons (singlet), and pyrazole ring proton. |

| ¹³C NMR | Resonances for all carbon atoms, with downfield shifts for carbons attached to electronegative atoms. |

| IR Spectroscopy | Strong absorptions for asymmetric and symmetric N-O stretches of the nitro group (~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹). C-H stretching vibrations (~3100-2900 cm⁻¹). |

Note: The predicted values are based on general ranges for the respective functional groups and would be refined by specific calculations.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions. rsc.orgmdpi.com For this compound, computational studies could investigate various potential reactions, such as nucleophilic aromatic substitution at the iodo-substituted position or reactions involving the nitro group.

By mapping the potential energy surface of a reaction, computational methods can identify the transition states, intermediates, and products. This allows for the determination of activation energies and reaction pathways. For instance, the mechanism of nucleophilic substitution of the iodine atom could be explored by modeling the approach of a nucleophile and the subsequent departure of the iodide ion. The calculations would reveal whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a Meisenheimer-like intermediate.

Furthermore, computational studies can shed light on the reactivity of the molecule by analyzing its electronic structure, such as the distribution of molecular orbitals and electrostatic potential. These analyses can identify the most likely sites for electrophilic or nucleophilic attack.

Reactivity and Chemical Transformations of 1 Ethyl 4 Iodo 3 Methyl 5 Nitro 1h Pyrazole

Transition Metal-Catalyzed Cross-Coupling Reactions

The C4-iodo substituent makes 1-ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole an excellent substrate for numerous palladium- and copper-catalyzed cross-coupling reactions. These reactions provide powerful methods for constructing more complex molecular architectures by selectively forming new bonds at the pyrazole (B372694) core.

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between sp²-hybridized carbon atoms. In the context of 4-iodopyrazoles, this reaction facilitates the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C4-position. The reaction involves the coupling of the iodo-pyrazole with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govnih.gov

For this compound, a typical Suzuki-Miyaura reaction would proceed by coupling it with a selected boronic acid (R-B(OH)₂). The presence of the N-ethyl group obviates the need for N-protection, which can sometimes complicate couplings with N-H containing heterocycles. nih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. Pre-catalysts like XPhos Pd G2 have shown high efficacy in coupling reactions of substituted bromopyrazoles, and similar systems are expected to be effective for the more reactive iodo-pyrazoles. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Iodo-Pyrazoles Data extrapolated from similar pyrazole systems.

| Catalyst / Ligand | Boronic Acid (R-B(OH)₂) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | Phenylboronic acid | Na₂CO₃ | Dioxane/H₂O | 100 | Good to Excellent | nih.gov |

| XPhos Pd G2 / XPhos | p-Methoxyphenylboronic acid | K₂CO₃ | Dioxane | 110 | ~80-95 | nih.govrsc.org |

| PdCl₂(dppf) | Heteroarylboronic acids | K₃PO₄ | Dioxane/H₂O | 60-80 | Good to Excellent | nih.gov |

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, effectively linking the pyrazole ring to a terminal alkyne. This reaction is invaluable for synthesizing arylalkynes and conjugated enynes. libretexts.org The standard protocol employs a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base, such as triethylamine (B128534) or diisopropylethylamine. arkat-usa.orgorganic-chemistry.org

The reaction of this compound with various terminal alkynes (R-C≡CH) under Sonogashira conditions would yield the corresponding 4-alkynyl pyrazole derivatives. These products are useful intermediates for further transformations or as core structures in materials science and medicinal chemistry. arkat-usa.orgresearchgate.net Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.org

Table 2: Typical Conditions for Sonogashira Coupling of 4-Iodo-Pyrazoles Data based on reactions with analogous 1-protected-iodo-pyrazoles.

| Catalyst | Co-catalyst | Alkyne (R-C≡CH) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂ | CuI | Phenylacetylene | Et₃N | THF | Room Temp - 60 | High | arkat-usa.orgresearchgate.net |

| Pd(OAc)₂ / SPhos | None (Cu-free) | Various terminal alkynes | Cs₂CO₃ | Dioxane | 80-100 | Good to High | organic-chemistry.org |

| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | None (Cu-free) | Aryl acetylenes | Cs₂CO₃ | Dioxane | Room Temp | High | organic-chemistry.org |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This methodology allows for the arylation or alkylation of amines with aryl or heteroaryl halides. nih.gov For this compound, this reaction provides a direct route to synthesize 4-amino-pyrazole derivatives.

The reaction of the iodo-pyrazole with primary or secondary amines in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., tBuDavePhos), and a strong base (e.g., NaOt-Bu or K₂CO₃) would yield the desired C-N coupled product. nih.gov Interestingly, for certain substrates, particularly with alkylamines possessing β-hydrogens, copper(I)-catalyzed conditions have been shown to be more effective than palladium-catalyzed ones, highlighting the complementarity of these catalytic systems. researchgate.net

Table 3: Conditions for C-N Coupling of 4-Halo-Pyrazoles Data based on studies of 4-halo-1-tritylpyrazoles.

| Catalyst | Ligand | Amine | Base | Temperature (°C) | Yield (%) | Reference |

| Pd(dba)₂ | tBuDavePhos | Aromatic or bulky amines | K₂CO₃ / t-BuOK | 80-160 (MW) | Moderate to Good | nih.govresearchgate.net |

| CuI | 3,4,7,8-tetramethyl-1,10-phenanthroline | Aliphatic amines | K₂CO₃ | 130 (MW) | Moderate to Good | researchgate.netnih.gov |

The Heck-Mizoroki reaction facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes, typically with high trans selectivity. organic-chemistry.org This reaction allows for the introduction of alkenyl groups at the C4-position of the pyrazole ring. clockss.org The reaction of this compound with an alkene (e.g., methyl acrylate) would be carried out in the presence of a palladium(0) catalyst, a phosphine or phosphite (B83602) ligand, and a base. clockss.orgthieme-connect.de Tri(ethyl)phosphite has been identified as a suitable ligand for the Heck reaction of 4-iodopyrazoles. clockss.org

Other coupling methodologies can also be envisioned. For example, copper-catalyzed C-O coupling reactions have been used to synthesize 4-alkoxypyrazoles from 4-iodopyrazoles and various alcohols, providing a direct route to pyrazole ethers. nih.gov

Table 4: Illustrative Conditions for the Heck Reaction of 4-Iodo-Pyrazoles Data based on studies of 1-protected-4-iodo-1H-pyrazoles.

Nucleophilic and Electrophilic Reactivity of the Pyrazole Ring

The pyrazole ring in this compound is significantly influenced by its substituents. The nitro group at the C5-position is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic attack, although such reactions are less common than cross-coupling at the halogenated site. The methyl group at C3 has a mild electron-donating effect.

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most commonly an amino group. The reduction of the nitro group on the pyrazole ring is a key transformation, as the resulting aminopyrazole is a valuable building block for the synthesis of biologically active compounds and fused heterocyclic systems.

A variety of reducing agents can be employed for this transformation. wikipedia.org Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide is a common and effective method. researchgate.net Chemical reduction using metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl) or other reagents like sodium borohydride (B1222165) in the presence of a transition metal catalyst (e.g., NaBH₄/NiCl₂·6H₂O) can also achieve this conversion. wikipedia.orgasianpubs.org A critical consideration is the chemoselectivity of the reduction, particularly the potential for hydrodeiodination (replacement of the iodine atom with hydrogen). Milder, selective conditions may be required to preserve the C4-iodo substituent if further cross-coupling reactions are desired after the reduction. For instance, iron powder with hydrazine (B178648) hydrate (B1144303) has been used for the selective reduction of dinitropyrazoles. rsc.org

Table 5: Common Methods for the Reduction of Aromatic Nitro Groups These are general methods applicable to nitro-heterocycles.

| Reagent(s) | Solvent | Conditions | Selectivity Considerations | Reference |

| H₂, Pd/C | Methanol or Ethanol (B145695) | Room Temperature, 1-4 atm | May cause hydrodehalogenation | wikipedia.orgresearchgate.net |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate (B1210297) | Reflux | Generally mild and selective | wikipedia.org |

| Fe, NH₄Cl | Ethanol/H₂O | Reflux | Classical, effective method | rsc.org |

| NaBH₄, NiCl₂·6H₂O | CH₃CN/H₂O | Room Temperature | Rapid and efficient | asianpubs.org |

Reactivity of the Iodide: Substitution and Elimination Reactions

The iodine atom at the C4 position is the most versatile site for synthetic modification on the this compound molecule. As with other aryl and heteroaryl iodides, it serves as an excellent leaving group and a precursor for a variety of substitution reactions, particularly metal-catalyzed cross-coupling reactions. Elimination reactions are not characteristic for aryl iodides of this type.

The C-I bond is highly amenable to forming new carbon-carbon and carbon-heteroatom bonds. This reactivity is well-documented for a wide range of 4-iodopyrazoles, which are valuable precursors for creating highly functionalized organic molecules. sonar.ch

Cross-Coupling Reactions:

Sonogashira Coupling: This palladium/copper-catalyzed reaction couples terminal alkynes with aryl halides. It is expected that this compound would react with various alkynes to introduce an alkynyl substituent at the C4 position. Studies on N-protected 4-iodo-3-nitro-1H-pyrazole have shown that this transformation proceeds successfully, indicating that the presence of a nitro group is compatible with the reaction conditions. researchgate.net

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or their esters is a powerful tool for forming new C-C bonds. 4-Iodopyrazoles are known to be effective substrates in Suzuki-Miyaura reactions, allowing for the introduction of diverse aryl and vinyl groups. nih.gov

Copper-Catalyzed C-O Coupling: The direct alkoxylation of 4-iodopyrazoles with alcohols can be achieved using a copper(I) iodide (CuI) catalyst. nih.gov This method allows for the synthesis of 4-alkoxypyrazoles, which are of interest for their biological activities. nih.gov

The table below summarizes representative substitution reactions documented for analogous 4-iodopyrazole (B32481) systems, which illustrate the expected reactivity of the title compound.

| Reaction Type | Catalyst System | Coupling Partner | Expected Product at C4 | Reference Example |

|---|---|---|---|---|

| Sonogashira Coupling | Pd/Cu | Terminal Alkyne (e.g., Phenylacetylene) | Phenylethynyl | researchgate.net |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Arylboronic Acid (e.g., Phenylboronic acid) | Phenyl | nih.gov |

| C-O Coupling | CuI / Ligand | Alcohol | Alkoxy | nih.gov |

Influence of Substituents on Ring Activation/Deactivation

The reactivity of the pyrazole ring and its substituents is heavily modulated by the electronic properties of each group attached.

Electron-Donating Groups: The N1-ethyl and C3-methyl groups are alkyl substituents, which are weakly electron-donating through an inductive effect. These groups generally increase the electron density of the ring, making it more susceptible to electrophilic attack (activating).

Electron-Withdrawing Groups:

The C5-nitro group is a powerful electron-withdrawing group via both induction and resonance. Its presence significantly reduces the electron density of the pyrazole ring, making it highly deactivated towards electrophilic substitution.

The net effect of these substituents is a highly electron-deficient pyrazole ring. The dominant influence is the deactivating nitro group. This deactivation makes electrophilic substitution, which typically occurs at the C4 position in unsubstituted pyrazoles, highly unfavorable. researchgate.net Conversely, the strong electron-withdrawing nature of the nitro group would activate the C4-iodo substituent towards nucleophilic aromatic substitution (SNAr), although metal-catalyzed cross-coupling reactions are generally more common and efficient. The successful Sonogashira coupling of a related 4-iodo-3-nitro-1H-pyrazole demonstrates that despite the electronic effects, the iodide remains a viable handle for functionalization. researchgate.net

Derivatization at the Methyl Group

While the pyrazole ring and the iodo-substituent are primary sites of reactivity, the methyl group at the C3 position can also be a target for chemical modification, typically under more forcing conditions or through specific reaction pathways.

A notable transformation reported for a structurally related compound, 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole, involves an unusual reaction where the methyl group is converted into a (acetyloxymethyl) group (–CH₂OAc). nih.gov This reaction occurs upon thermolysis in acetic acid and represents a formal oxidation and acetoxylation of the methyl group. nih.gov This finding suggests that the methyl group in this compound is not inert and could potentially undergo similar oxidative functionalization reactions to introduce new functionalities.

Cycloaddition Reactions Involving the Pyrazole Moiety

Cycloaddition reactions are generally not a characteristic feature of aromatic pyrazoles like this compound. The stability of the aromatic sextet makes the pyrazole ring resistant to reactions that would disrupt this system, such as Diels-Alder or 1,3-dipolar cycloadditions where the ring itself acts as the diene or dipole.

Instead, 1,3-dipolar cycloaddition reactions are a primary and versatile method for the synthesis of the pyrazole ring itself, often by reacting a nitrile imine with an alkyne or alkene. While this is crucial for constructing pyrazoles, it is not a reaction of the pre-formed aromatic pyrazole core.

It is worth noting that non-aromatic isomers, specifically 4H-pyrazoles, can participate as dienes in Diels-Alder reactions. The reactivity of these 4H-pyrazoles is significantly enhanced by electron-withdrawing substituents at the saturated C4 position. However, the title compound is a stable, aromatic 1H-pyrazole and would not be expected to undergo such cycloadditions under normal conditions.

Ring-Opening and Rearrangement Reactions

The pyrazole ring is a robust aromatic system, and ring-opening or rearrangement reactions are uncommon, requiring specific activating groups or high-energy conditions. Research on related pyrazole systems has revealed pathways through which such transformations can occur.

For instance, the thermolysis of a 5-azidopyrazole derivative can lead to the formation of a pyrazole nitrene intermediate, which can then undergo an unusual rearrangement and ring-opening/recyclization cascade. nih.gov Another study demonstrated the unexpected ring-opening of non-aromatic pyrazolines (dihydro-pyrazoles) when reacted with activated alkynes, leading to the formation of different pyrazole derivatives. While this applies to a reduced form of the pyrazole ring, it highlights the latent possibility of ring cleavage under specific chemical stimuli.

These examples indicate that while the this compound ring is stable, it is not entirely inert to skeletal transformations. Such reactions are not general but are plausible if specific reactive functionalities are present or generated in situ, or if the molecule is subjected to high-energy conditions like thermolysis or photolysis.

Coordination Chemistry and Supramolecular Assembly of 1 Ethyl 4 Iodo 3 Methyl 5 Nitro 1h Pyrazole

Ligand Properties of the Pyrazole (B372694) Core

The coordination behavior of 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole is dictated by the electronic and steric landscape of the pyrazole ring, which is significantly modified by its substituents.

Metal Complexation through Pyrazole Nitrogen Atoms

The pyrazole heterocycle features two adjacent nitrogen atoms: the N1 "pyrrolic" nitrogen and the N2 "pyridinic" nitrogen. In this compound, the N1 position is substituted with an ethyl group. This alkylation is crucial as it precludes the deprotonation of this nitrogen, thereby preventing the ligand from acting as a pyrazolate anion, a common bridging motif in pyrazole chemistry.

Consequently, metal coordination is expected to occur exclusively through the lone pair of electrons on the N2 "pyridinic" nitrogen atom. mdpi.com This makes the title compound a predictable monodentate ligand, coordinating to a single metal center through the N2 atom. This mode of coordination is typical for N-substituted pyrazoles. mdpi.com

Influence of Nitro and Iodo Substituents on Coordination Behavior

The substituents on the pyrazole ring are expected to modulate its coordination properties significantly through both electronic and steric effects.

Electronic Effects: The 5-nitro group is a powerful electron-withdrawing group. Its presence is anticipated to substantially decrease the electron density across the pyrazole ring, including at the N2 donor atom. nih.gov This reduction in Lewis basicity would likely result in weaker metal-ligand bonds compared to unsubstituted or alkyl-substituted pyrazoles. The 4-iodo substituent also contributes an inductive electron-withdrawing effect, further diminishing the donor strength of the N2 atom. mdpi.com Conversely, the 3-methyl group has a mild electron-donating effect, which only slightly counteracts the potent influence of the nitro and iodo groups.

Steric Effects: The spatial arrangement of the substituents can influence the approach of a metal ion. The ethyl group on N1 and the adjacent nitro group on C5 create a sterically hindered environment around the N2 coordination site. This steric hindrance may favor coordination with metal ions that have smaller ionic radii or prefer less crowded coordination spheres.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this ligand would likely follow established protocols for other N-alkylated pyrazoles. Characterization would rely on a suite of spectroscopic and crystallographic techniques to elucidate the resulting structures.

Transition Metal Complexes (e.g., Ag(I) coordination chemistry as observed for related nitropyrazoles)

Based on studies of similar pyrazole-based ligands, complexes with various transition metals could be synthesized. A common approach involves the reaction of the ligand with a metal salt in a suitable solvent. saudijournals.comnih.gov

For instance, the synthesis of a silver(I) complex could be hypothetically achieved by reacting this compound with a silver salt like silver(I) nitrate (B79036) (AgNO₃) or silver(I) perchlorate (B79767) (AgClO₄) in a solvent such as ethanol (B145695) or acetonitrile. mdpi.commocedes.org Given the monodentate nature of the ligand and the common preference of Ag(I) for linear, two-coordinate geometries, a complex with the stoichiometry [Ag(L)₂]⁺X⁻ (where L is the title pyrazole and X is the counter-anion) might be expected to form. mdpi.com

Similarly, complexes with other transition metals like copper(II), cobalt(II), or nickel(II) could be prepared by reacting the ligand with the corresponding metal chlorides or nitrates. researchgate.net These reactions would likely yield complexes with stoichiometries and geometries dictated by the preferred coordination number of the metal ion.

Spectroscopic and Crystallographic Analysis of Metal-Ligand Structures

The definitive characterization of these hypothetical complexes would necessitate detailed spectroscopic and crystallographic analyses.

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: Upon coordination to a metal, shifts in the vibrational frequencies of the pyrazole ring, particularly the C=N and N-N stretching modes, would be expected. The symmetric and asymmetric stretching frequencies of the nitro group (NO₂) might also shift, providing further evidence of coordination. saudijournals.comscirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H and ¹³C NMR spectra of a diamagnetic complex (e.g., with Ag(I) or Zn(II)), the signals for the protons and carbons near the N2 coordination site would be expected to shift downfield due to the deshielding effect of the metal ion.

UV-Visible Spectroscopy: The formation of a complex may give rise to new absorption bands in the UV-Visible spectrum, corresponding to ligand-to-metal or metal-to-ligand charge transfer transitions. scirp.org

A hypothetical table of crystallographic data for a potential Ag(I) complex is presented below for illustrative purposes.

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of coordination compounds derived from this compound would be primarily dependent on the choice of the central metal ion.

Electronic Properties: Complexes formed with d¹⁰ metal ions such as Ag(I) or Zn(II) would be diamagnetic and likely colorless, unless charge-transfer bands are present in the visible region. For complexes with other transition metals, the ligand field created by the pyrazole would influence the d-orbital splitting, giving rise to characteristic electronic spectra and colors. The strong electron-withdrawing nature of the nitro and iodo groups would classify this ligand as a relatively weak-field ligand, affecting the electronic structure of the metal center. scirp.org

Magnetic Properties: If a paramagnetic metal ion, such as high-spin Co(II) (d⁷), Ni(II) (d⁸), or Cu(II) (d⁹), is incorporated, the resulting complex will exhibit magnetic properties. scirp.orgmdpi.com Magnetic susceptibility measurements could be used to determine the effective magnetic moment (µ_eff), which would confirm the oxidation state and spin state of the metal ion. scirp.orgresearchgate.net Given that the ligand is expected to be monodentate and form simple mononuclear complexes, significant magnetic coupling between metal centers (e.g., antiferromagnetism or ferromagnetism) would be unlikely unless bridging co-ligands are also present in the structure.

Formation of Supramolecular Networks and Self-Assembly Processes

The molecular structure of this compound is endowed with several functional groups that are highly influential in directing supramolecular assembly and the formation of extended networks in the solid state. The interplay of halogen bonding, nitro group interactions, hydrogen bonding, and π-π stacking dictates the crystal packing and ultimately the material's properties. The ethyl and methyl substituents also play a role in the crystal packing, influencing the steric hindrance and the potential for weak van der Waals interactions.

Role of Halogen Bonding and Nitro Group in Crystal Engineering

The presence of both an iodine atom and a nitro group on the pyrazole ring provides a powerful combination for crystal engineering. These groups can act in concert or competition to form robust and predictable supramolecular synthons.

Halogen Bonding: The iodine atom at the 4-position of the pyrazole ring is a potent halogen bond donor. Due to the electron-withdrawing nature of the pyrazole ring and the nitro group, the iodine atom possesses a region of positive electrostatic potential, known as a σ-hole, on the extension of the C-I covalent bond. This σ-hole can interact favorably with electron-rich sites (halogen bond acceptors) on neighboring molecules. mdpi.commdpi.comresearchgate.net In the context of this compound, several types of halogen bonds are anticipated to be significant in its crystal packing.

The importance of halogen bonding generally increases with the polarizability of the halogen atom, making iodine an excellent candidate for forming strong and directional interactions. mdpi.com The C-I bond length itself can be influenced by its participation in halogen bonding. mdpi.com

Nitro Group Interactions: The nitro group is a versatile functional group in crystal engineering, primarily due to its strong electron-withdrawing nature and its capacity to act as a hydrogen and halogen bond acceptor. The oxygen atoms of the nitro group are effective acceptors for a variety of intermolecular interactions. As mentioned, they are prime candidates for forming halogen bonds with the iodine atom of a neighboring molecule.

The interplay between the C-I halogen bond donor and the -NO2 acceptor is a key feature that can be expected to dominate the crystal packing of this compound, potentially leading to the formation of well-defined chains or layered structures.

| Interaction Type | Donor Atom | Acceptor Atom(s) | Typical Distance Range (Å) | Significance in Crystal Packing |

| Halogen Bond | I | O (nitro), N (pyrazole) | I···O: ~3.0-3.2, I···N: ~2.9-3.1 | Directional, strong, primary motif for chain/layer formation |

| Nitro Group Interactions | C-H (alkyl, pyrazole) | O (nitro) | H···O: ~2.3-2.7 | Stabilization of primary motifs, space-filling |

Note: The data in this table is illustrative and based on findings from related structures in the literature. Precise distances for the title compound would require experimental crystallographic data.

Hydrogen Bonding and π-π Interactions in Supramolecular Architectures

While halogen bonding and nitro group interactions are expected to be primary drivers of the supramolecular assembly, weaker interactions such as hydrogen bonds and π-π stacking also contribute significantly to the stability and topology of the resulting architecture.

Hydrogen Bonding: The 1-ethyl substitution on the pyrazole ring means that the molecule lacks the traditional N-H donor for the strong N-H···N or N-H···O hydrogen bonds commonly observed in NH-pyrazoles. nih.govnih.govresearchgate.netresearchgate.net However, weaker C-H···O and C-H···N hydrogen bonds are still possible and play a crucial role in stabilizing the crystal structure. The hydrogen atoms of the ethyl and methyl groups, as well as the C-H on the pyrazole ring, can act as weak donors.